molecular formula C10H11BrO2 B12082302 2-Methoxy-3-methylphenacyl bromide

2-Methoxy-3-methylphenacyl bromide

Cat. No.: B12082302
M. Wt: 243.10 g/mol
InChI Key: NCDNTQWEKJAZOD-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylphenacyl bromide is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenacyl bromide, characterized by the presence of a methoxy group and a methyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-3-methylphenacyl bromide can be synthesized through the bromination of 2-methoxy-3-methylacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions must be carefully controlled to ensure the selective bromination of the phenacyl group without affecting the methoxy and methyl substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylphenacyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the phenacyl bromide to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, ammonia, and thiourea. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenacyl derivatives.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Methoxy-3-methylphenacyl bromide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Methoxy-3-methylphenacyl bromide can be compared with other phenacyl bromide derivatives:

    2-Methoxyphenacyl Bromide: Lacks the methyl group, leading to different reactivity and selectivity.

    3-Methylphenacyl Bromide: Lacks the methoxy group, affecting its chemical properties.

    Phenacyl Bromide: The parent compound without any substituents, exhibiting different reactivity patterns.

The presence of both methoxy and methyl groups in this compound makes it unique, as these substituents modulate its reactivity and make it suitable for specific applications.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-1-(2-methoxy-3-methylphenyl)ethanone

InChI

InChI=1S/C10H11BrO2/c1-7-4-3-5-8(9(12)6-11)10(7)13-2/h3-5H,6H2,1-2H3

InChI Key

NCDNTQWEKJAZOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CBr)OC

Origin of Product

United States

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